molecular formula C14H14O B030221 4,4-Dimethyl-7-ethynyl-1-tetralone CAS No. 166978-48-9

4,4-Dimethyl-7-ethynyl-1-tetralone

Cat. No.: B030221
CAS No.: 166978-48-9
M. Wt: 198.26 g/mol
InChI Key: FSENXSHCDBCKEZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4,4-Dimethyl-7-ethynyl-1-tetralone is the retinoic acid receptor (RAR) . RARs are a class of nuclear receptors that regulate gene expression, cellular growth, and differentiation. They play a crucial role in the development, maintenance, and function of various tissues in the body .

Mode of Action

This compound interacts with RARs as an antagonist . As an antagonist, it binds to the receptor and inhibits its activation, thereby preventing the receptor’s normal function. This interaction leads to changes in gene expression and cellular processes regulated by RARs .

Biochemical Pathways

The compound’s interaction with RARs affects the retinoic acid signaling pathway . This pathway is involved in various biological processes, including cell proliferation, differentiation, and apoptosis. By acting as an antagonist, this compound can modulate these processes and influence the downstream effects of the pathway .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity on RARs . By inhibiting the activation of these receptors, the compound can modulate gene expression and cellular processes regulated by the retinoic acid signaling pathway . This modulation can have various effects, depending on the specific cellular context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with RARs . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of RARs and the presence of other signaling molecules .

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate in the production of high-affinity retinoic acid receptor (RAR) antagonists . This suggests that it may interact with RARs and other associated biomolecules in biochemical reactions.

Cellular Effects

Given its role as an intermediate in the production of RAR antagonists , it may influence cell function by modulating retinoic acid signaling pathways.

Molecular Mechanism

As an intermediate in the production of RAR antagonists , it may exert its effects at the molecular level by binding to RARs, inhibiting their activity, and causing changes in gene expression.

Preparation Methods

The synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone typically involves several steps, starting from readily available precursors. One common synthetic route involves the alkylation of a tetralone derivative followed by ethynylation. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

4,4-Dimethyl-7-ethynyl-1-tetralone undergoes various chemical reactions, including:

Scientific Research Applications

4,4-Dimethyl-7-ethynyl-1-tetralone has several scientific research applications:

Comparison with Similar Compounds

4,4-Dimethyl-7-ethynyl-1-tetralone can be compared with other similar compounds, such as:

Properties

IUPAC Name

7-ethynyl-4,4-dimethyl-2,3-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-4-10-5-6-12-11(9-10)13(15)7-8-14(12,2)3/h1,5-6,9H,7-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSENXSHCDBCKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2=C1C=CC(=C2)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444339
Record name 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166978-48-9
Record name 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Employing the same general procedure as for the preparation of 6-ethynyl-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one (Compound K), 7 g (27.6 mmol) of 7-bromo-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one (Compound G) was converted into the title compound using 39 ml (36.6 mmol) of trimethylsilyl acetylene, 0.97 g (1.3 mmol) of bis(triphenylphosphine)palladium(II) chloride, 0.26 g (1.3 mmol) of cuprous iodide and 0.6 g (4.3 mmol) of K2CO3.
Name
6-ethynyl-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one
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Compound K
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7 g
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